molecular formula C23H23N3O5 B2471329 6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-butylnicotinamide CAS No. 1251635-70-7

6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-butylnicotinamide

Cat. No. B2471329
CAS RN: 1251635-70-7
M. Wt: 421.453
InChI Key: RTZCWZOYUFFGKA-UHFFFAOYSA-N
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Description

6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-butylnicotinamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
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Scientific Research Applications

Nanofiltration Membrane Development

One study focused on the synthesis of novel sulfonated aromatic diamine monomers used in preparing thin-film composite nanofiltration membranes. These membranes showed improved water flux for dye treatment applications due to enhanced surface hydrophilicity from the sulfonated monomers. The introduction of sulfonic acid groups significantly influenced water permeation and dye rejection, highlighting the compound's potential in water purification technologies (Yang Liu et al., 2012).

Cancer Biomarker Development

Another study investigated carbon-11 labeled matrix metalloproteinase inhibitors as potential positron emission tomography (PET) cancer biomarkers. The research synthesized and evaluated two sulfonamide-based compounds for their uptake in breast cancer models, although the compounds demonstrated limitations as PET tracers for cancer imaging (Q. Zheng et al., 2004).

Environmentally Friendly Organic Synthesis

Research on environmentally benign synthesis of medicinally relevant compounds highlighted the multicomponent synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. The study emphasized the use of a novel sulfonated aromatic diamine in creating compounds with potential medicinal applications, showcasing a sustainable approach to chemical synthesis (Kapil S. Pandit et al., 2016).

Pharmaceutical Intermediate Synthesis

A study on the synthesis of m-aminophenol, a key pharmaceutical intermediate, presented an improved method with reduced environmental impact. The research outlines the potential of sulfonamide-based reactions in producing high-value chemicals for the pharmaceutical industry (Yongjun Mao et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available sources. It’s important to note that the safety of a compound is typically evaluated in the context of its biological effects .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-29-15-3-4-18-16(11-15)23(28)17-12-26(7-6-19(17)25-18)13-22(27)24-14-2-5-20-21(10-14)31-9-8-30-20/h2-5,10-11H,6-9,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZCWZOYUFFGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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